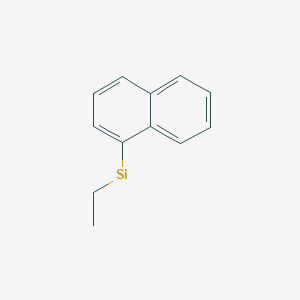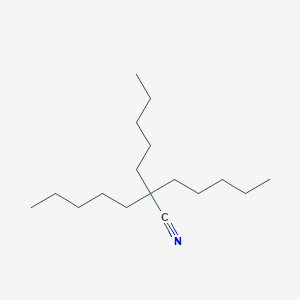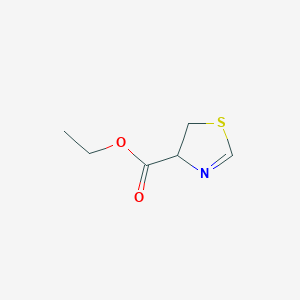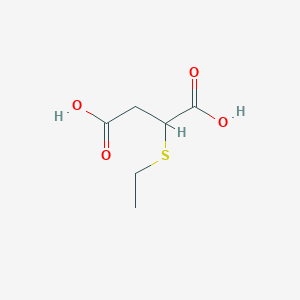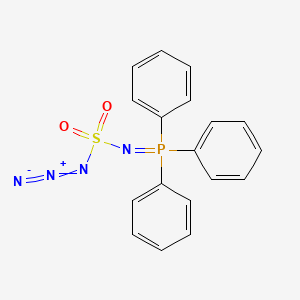
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide is a unique organophosphorus compound characterized by its distinctive structure, which includes a triphenylphosphoranylidene group bonded to a sulfamyl azide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide typically involves the reaction of triphenylphosphine with sulfamyl chloride in the presence of an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
化学反应分析
Types of Reactions: (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or triphenylphosphine are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, amines, and substituted phosphoranylidene derivatives .
科学研究应用
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide involves its ability to participate in various chemical reactions due to the presence of the reactive azide group and the triphenylphosphoranylidene moiety. The azide group can undergo nucleophilic substitution, while the phosphoranylidene group can participate in Wittig-type reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
相似化合物的比较
(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound shares the triphenylphosphoranylidene group but differs in the attached moiety, leading to different reactivity and applications.
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with a triphenylphosphoranylidene group, used primarily in Wittig reactions.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound features two triphenylphosphoranylidene groups and is used as a reactive fluoride source.
属性
CAS 编号 |
41309-16-4 |
|---|---|
分子式 |
C18H15N4O2PS |
分子量 |
382.4 g/mol |
IUPAC 名称 |
azidosulfonylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H15N4O2PS/c19-20-21-26(23,24)22-25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
WQIIXSDFJPHJTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=NS(=O)(=O)N=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


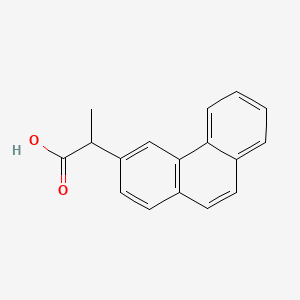

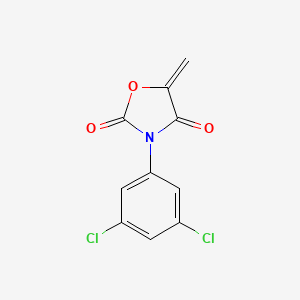
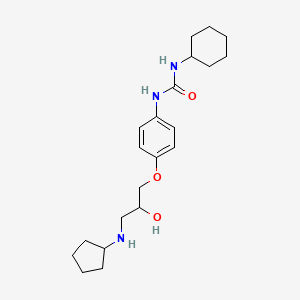
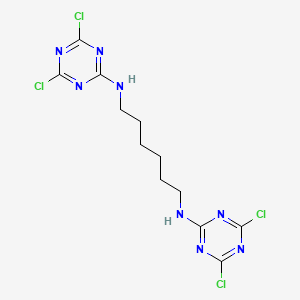
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
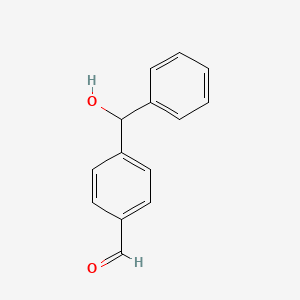
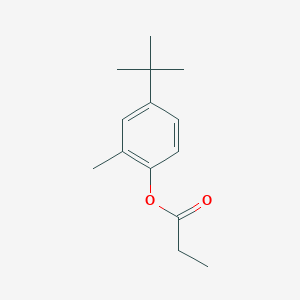
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
